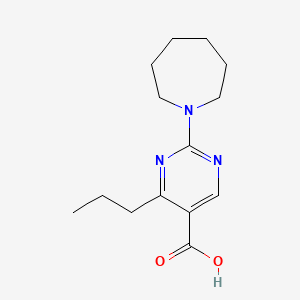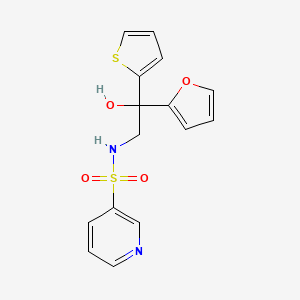![molecular formula C19H15N3O6 B2755384 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 887873-73-6](/img/structure/B2755384.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H15N3O6 and its molecular weight is 381.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Compounds structurally related to N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have been investigated for their potential antitumor properties. A study on substituted dibenzo[1,4]dioxin-1-carboxamides, a class with a similar dibenzo[dioxin] moiety, demonstrated antitumor activity through DNA-intercalating mechanisms, showing effectiveness against wild-type P388 leukemia both in vitro and in vivo. This research indicates the potential utility of structurally related compounds in developing new antitumor agents (H. H. Lee et al., 1992).
Antibacterial and Antimicrobial Properties
Another area of application for compounds with oxadiazolyl and dihydrobenzo[dioxin] functionalities is in the development of antimicrobial agents. A study on 1,4-disubstituted 1,2,3-triazole derivatives, incorporating a (5-(substituted phenyl)-1,3,4-oxadiazol-2-yl) moiety, revealed moderate to good antibacterial and antifungal activities against various bacterial and fungal strains. This highlights the potential of such compounds in addressing antimicrobial resistance and developing new antibiotics (Rahul P. Jadhav et al., 2017).
Synthesis of Heterocyclic Compounds
Compounds featuring the dihydrobenzo[b][1,4]dioxine moiety are useful intermediates in the synthesis of complex heterocyclic structures. A study demonstrated the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives via tandem palladium-catalyzed oxidative aminocarbonylation-cyclization, showcasing the versatility of these compounds in organic synthesis and the potential to create a wide variety of biologically active molecules (B. Gabriele et al., 2006).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to some known sulfonamides , which are known to inhibit proteases, carbonic anhydrase, and COX-2 . .
Mode of Action
Given its structural similarity to sulfonamides , it may act as an inhibitor of certain enzymes, potentially disrupting key biochemical processes within target cells. More research is needed to elucidate the exact mechanisms involved.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Sulfonamides, to which this compound is structurally similar, are known to inhibit the folate synthetase enzyme, impeding folic acid synthesis and inhibiting bacterial growth and multiplication
Pharmacokinetics
Sulfonamides, which share structural similarities with this compound, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Sulfonamides, which this compound is structurally similar to, are known to inhibit bacterial growth and multiplication without killing them
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c23-17(16-10-26-12-3-1-2-4-14(12)27-16)20-19-22-21-18(28-19)11-5-6-13-15(9-11)25-8-7-24-13/h1-6,9,16H,7-8,10H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTNUBIUZPBPGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2755302.png)
![8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2755303.png)
![2-Phenyl-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2755306.png)
![N-(2-chloro-4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2755307.png)

![3-{4-[(Dimethyl-1,2-oxazol-4-yl)methoxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2755311.png)


![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)
![N-(3'-acetyl-2-oxo-1-{[4-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2755319.png)
![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/no-structure.png)
![6-(piperidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2755321.png)
